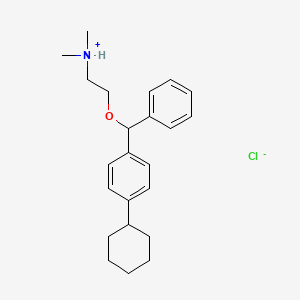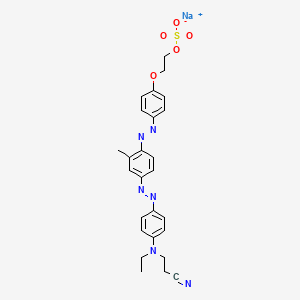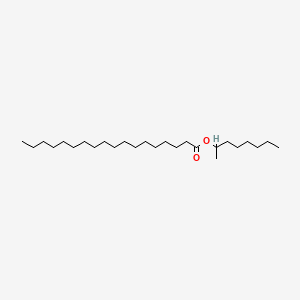
1-Methylheptyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylheptyl stearate, also known as octan-2-yl octadecanoate, is an organic compound with the molecular formula C26H52O2. It is a type of ester formed from stearic acid and 1-methylheptyl alcohol. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Métodos De Preparación
1-Methylheptyl stearate can be synthesized through the esterification reaction between stearic acid and 1-methylheptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Stearic acid+1-Methylheptyl alcohol→1-Methylheptyl stearate+Water
In industrial settings, this reaction is often carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
1-Methylheptyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into stearic acid and 1-methylheptyl alcohol.
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 1-methylheptyl alcohol and stearic acid derivatives.
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
1-Methylheptyl stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is utilized in the study of lipid metabolism and the role of esters in biological systems.
Medicine: Research into the pharmacokinetics and pharmacodynamics of ester-based drugs often involves this compound as a reference compound.
Industry: It is used as a lubricant and plasticizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-methylheptyl stearate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing stearic acid and 1-methylheptyl alcohol. These products can then participate in various metabolic pathways, influencing cellular processes such as membrane fluidity and signal transduction .
Comparación Con Compuestos Similares
1-Methylheptyl stearate can be compared with other similar esters, such as:
Ethyl stearate: Similar in structure but with an ethyl group instead of a 1-methylheptyl group.
Methyl stearate: Contains a methyl group instead of a 1-methylheptyl group.
Butyl stearate: Features a butyl group in place of the 1-methylheptyl group.
The uniqueness of this compound lies in its longer alkyl chain, which imparts different physical and chemical properties, such as higher boiling point and different solubility characteristics .
Propiedades
Número CAS |
626-30-2 |
|---|---|
Fórmula molecular |
C26H52O2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
octan-2-yl octadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25(3)23-21-9-7-5-2/h25H,4-24H2,1-3H3 |
Clave InChI |
OMJRVNYAQYMXFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


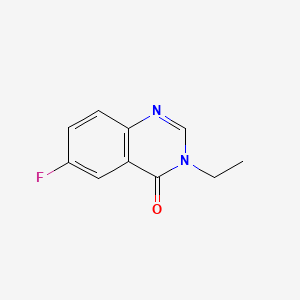

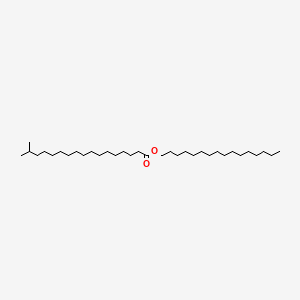
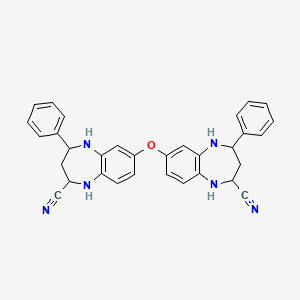
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
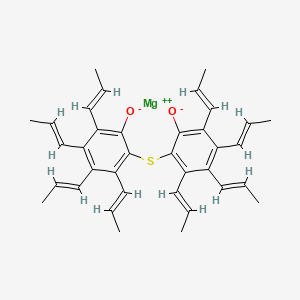
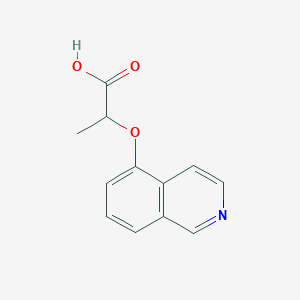
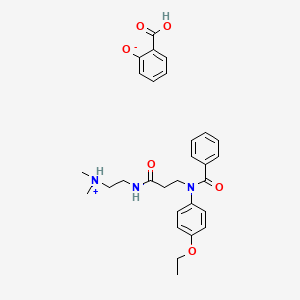
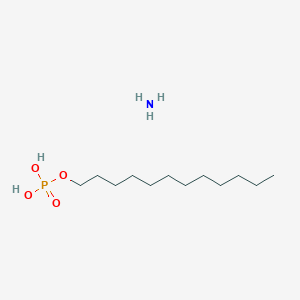
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
